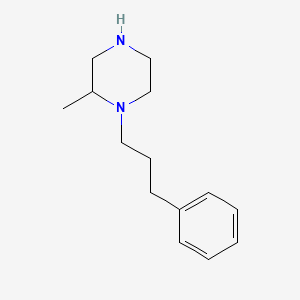

2-Methyl-1-(3-phenylpropyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(3-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-13-12-15-9-11-16(13)10-5-8-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDXPZMYCKMIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 1 3 Phenylpropyl Piperazine

Established Synthetic Routes for Piperazine (B1678402) Core Functionalization

The functionalization of the piperazine ring is a cornerstone of medicinal chemistry, allowing for the systematic modification of a lead compound's structure to optimize its therapeutic properties. researchgate.net Key strategies include N-substitution via alkylation and acylation, and the use of aziridine (B145994) intermediates.

Alkylation and Acylation Strategies for N-Substitution

N-alkylation and N-acylation are fundamental methods for introducing substituents onto the nitrogen atoms of the piperazine core. ambeed.comnih.gov

Alkylation: This process involves the reaction of piperazine with alkylating agents such as alkyl halides or sulfonates. ambeed.comnih.gov The reaction can lead to mono- or di-substituted products, and controlling the degree of substitution is a key challenge. researchgate.net To favor mono-alkylation, an excess of piperazine can be used, or one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc), which can be later removed. researchgate.net Reductive amination, reacting piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for mono-N-alkylation that avoids the formation of quaternary ammonium (B1175870) salts. nih.govresearchgate.net For instance, the synthesis of various N-alkylpiperazines has been achieved through nucleophilic substitution on alkyl halides. mdpi.com The use of a monopiperazinium salt in the reaction can also yield N-monoalkylated piperazines with high efficiency. google.com

Acylation: Acylation involves the reaction of piperazine with acylating agents like acid chlorides or anhydrides to form amides. ambeed.com This is a common strategy to introduce functional groups that can then be further modified. For example, acylation of a piperazine derivative followed by reduction of the resulting amide is a common two-step process for N-alkylation. acs.org

| Strategy | Reagents | Key Features | Challenges |

|---|---|---|---|

| Direct Alkylation | Alkyl halides, Sulfonates | Direct C-N bond formation. | Control of mono- vs. di-substitution. researchgate.net |

| Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)3) | Good control for mono-alkylation, avoids over-alkylation. nih.govresearchgate.net | Requires a suitable carbonyl precursor. |

| Acylation-Reduction | Acyl chlorides/Anhydrides, Reducing agents (e.g., LiAlH4) | Versatile, introduces a carbonyl group for further modification before reduction. acs.org | Two-step process. |

Utilization of Aziridine Intermediates in Piperazine Synthesis

The use of aziridines as synthetic intermediates provides a powerful and stereocontrolled route to substituted piperazines. nih.gov The ring-opening of an activated aziridine by a primary amine can generate a 1,2-diamine, which can then undergo cyclization to form the piperazine ring. arkat-usa.org This strategy is particularly valuable for creating chiral piperazines, as the stereochemistry of the aziridine precursor can be transferred to the final product. nih.govresearchgate.net For example, the synthesis of complex C-substituted piperazines can be achieved through the head-to-head coupling of imines, which can be derived from aziridines. researchgate.net This method allows for the selective formation of a single diastereoisomer. researchgate.net Another approach involves the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion to produce 2-alkylsubstituted piperidines, a strategy that could be adapted for piperazine synthesis. researchgate.net

Targeted Synthesis of 2-Methyl-1-(3-phenylpropyl)piperazine and its Precursors

The specific synthesis of this compound can be achieved through several routes, often involving the coupling of a pre-formed piperazine derivative with a suitable side chain. A common method involves the reductive amination of 2-methylpiperazine (B152721) with 3-phenylpropanal. Alternatively, N-alkylation of 2-methylpiperazine with a 3-phenylpropyl halide can be employed.

A documented synthesis of a related compound, (±)-1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(2-methyl-3-phenylpropyl)piperazine, involved the coupling of (±)-2-methyl-3-phenylpropionic acid with 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine to form an amide, which was subsequently reduced with LiAlH4 to yield the final product. acs.org The racemic mixture was then separated into its optically pure enantiomers using chiral HPLC. acs.orgnih.gov

The precursors for these syntheses are often commercially available or can be prepared through established organic chemistry methods. For instance, 2-methylpiperazine can be synthesized, and 3-phenylpropionic acid and its derivatives are readily accessible.

Derivatization Strategies for Enhancing Pharmacological Profiles

To improve the pharmacological properties of a lead compound like this compound, various derivatization strategies can be employed. These modifications aim to alter factors such as binding affinity, selectivity, and metabolic stability.

Introduction of Hydroxyl and Methoxy (B1213986) Substituents

The introduction of hydroxyl (-OH) and methoxy (-OCH3) groups onto the phenylpropyl side chain has been shown to significantly impact the binding affinity of related compounds to transporters like the dopamine (B1211576) transporter (DAT). acs.orgnih.gov For example, in a series of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine analogs, the introduction of a hydroxyl group at the 2-position of the phenylpropyl chain, particularly in the (S)-configuration, enhanced DAT affinity. acs.orgnih.gov Conversely, methylation of this hydroxyl group to a methoxy group led to a decrease in DAT affinity, suggesting a detrimental steric effect of the methyl group. nih.gov

Stereoselective Synthesis of Chiral Analogues

Since many biological targets are chiral, the stereoselective synthesis of chiral analogues is a critical strategy for developing more potent and selective drugs. researchgate.net The different stereoisomers of a compound can exhibit distinct pharmacological activities. nih.gov For this compound, the chiral center at the 2-position of the piperazine ring allows for the synthesis of (R)- and (S)-enantiomers.

The synthesis of chiral piperazines can be achieved through various methods, including the use of chiral starting materials like amino acids, asymmetric catalysis, and the separation of racemic mixtures. researchgate.netclockss.org For instance, the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones has been accomplished through catalytic asymmetric allylic alkylation, with the resulting products being reducible to the corresponding chiral piperazines. nih.gov The stereochemistry of substituents on the piperazine ring has been shown to be crucial for receptor binding and activity. nih.gov In the case of related compounds, the (S)-configuration at the 2-position of the phenylpropyl side chain was found to be favorable for DAT binding. acs.orgnih.gov

| Derivatization Strategy | Modification | Observed Effect on Related Compounds | Reference |

|---|---|---|---|

| Introduction of Substituents | 2-hydroxyl group on phenylpropyl chain | Enhanced DAT affinity, especially in (S)-configuration. | acs.orgnih.gov |

| 2-methoxy group on phenylpropyl chain | Decreased DAT affinity. | nih.gov | |

| Stereoselective Synthesis | Separation of (R)- and (S)-enantiomers | Enantiomers exhibit different binding affinities and selectivities. | acs.orgnih.govnih.gov |

Formation of Bridged Piperazine Analogues for Conformational Rigidity

To enhance binding affinity and selectivity for biological targets, the conformational flexibility of the piperazine ring in molecules structurally related to this compound can be constrained. This is often achieved by replacing the piperazine moiety with a bridged bicyclic diamine system. This structural modification reduces the number of available conformations, potentially locking the molecule into a bioactive conformation and providing a more rigid scaffold for interaction with target proteins. nih.govsigmaaldrich.com

The synthesis of these bridged analogues typically involves the reaction of a suitable bridged diamine with an appropriate electrophile. For instance, analogues of related compounds have been synthesized by replacing the piperazine ring with systems such as 3,8-diazabicyclo[3.2.1]octane, (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane, and 3,9-diazabicyclo[4.2.1]nonane. nih.govsigmaaldrich.com The selection of the bridged system has a significant impact on the resulting biological activity. For example, in a series of analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, the introduction of a 3,8-diazabicyclo[3.2.1]octane moiety led to compounds with high affinity for the dopamine transporter (DAT). nih.govsigmaaldrich.com Conversely, replacing the piperazine ring with (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane resulted in compounds with moderate to poor affinity for the same target. nih.govsigmaaldrich.com

The following table summarizes the impact of different bridged piperazine analogues on the binding affinity for the dopamine transporter (DAT) in a related series of compounds, demonstrating the importance of the specific bicyclic system used.

| Bridged Piperazine Moiety | Resulting DAT Affinity (IC₅₀) | Reference |

| 3,8-Diazabicyclo[3.2.1]octane | High (e.g., 8.0 nM and 8.2 nM for specific analogues) | nih.govsigmaaldrich.com |

| (1S, 4S)-2,5-Diazabicyclo[2.2.1]heptane | Moderate to Poor (127-1170 nM) | nih.govsigmaaldrich.com |

| 3,9-Diazabicyclo[4.2.1]nonane | Decreased affinity compared to homopiperazine (B121016) analogue | nih.govsigmaaldrich.com |

Advanced Synthetic Approaches for Library Generation

The generation of a library of analogues based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies. Advanced synthetic methodologies enable the rapid diversification of the core structure. Key strategies include N-alkylation, N-arylation, and amide bond formation followed by reduction. nih.govnih.gov

One common approach for library generation is the reductive amination of a piperazine core with a diverse set of aldehydes and ketones. nih.gov This allows for the introduction of a wide variety of substituents onto the piperazine nitrogen. For the synthesis of analogues of this compound, one could envision reacting 2-methylpiperazine with a library of phenyl-containing aldehydes or ketones under reductive amination conditions.

Another powerful method for generating N-aryl piperazine derivatives is the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and the piperazine nitrogen. This would enable the synthesis of analogues where the phenylpropyl group is replaced by various substituted or unsubstituted aryl groups.

Furthermore, a library of derivatives can be synthesized by coupling the piperazine nitrogen with a library of carboxylic acids to form amides, which can then be reduced to the corresponding amines using reducing agents like lithium aluminum hydride (LiAlH₄) or alane (AlH₃). nih.govacs.org This two-step process allows for the introduction of a wide range of functionalities. For instance, the synthesis of the parent compound itself often proceeds through the formation of an amide by coupling 1-(2-methylpiperazin-1-yl)ethan-1-one with 3-phenylpropanoic acid, followed by reduction. A similar strategy using a library of diverse carboxylic acids would yield a corresponding library of N-substituted piperazine analogues.

The table below outlines some advanced synthetic methods that can be applied for the generation of a chemical library based on the this compound scaffold.

| Synthetic Method | Description | Potential for Diversity | Reference |

| Reductive Amination | Reaction of a piperazine with a library of aldehydes or ketones in the presence of a reducing agent. | High, based on the availability of diverse carbonyl compounds. | nih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of a piperazine with various aryl halides or triflates. | High, allows for the introduction of a wide range of aryl and heteroaryl groups. | nih.gov |

| Amide Coupling followed by Reduction | Formation of an amide bond with a library of carboxylic acids, followed by reduction to the corresponding amine. | High, leverages the vast number of commercially available carboxylic acids. | nih.govacs.org |

Pharmacological Characterization of 2 Methyl 1 3 Phenylpropyl Piperazine and Analogues

In Vitro Receptor Binding Affinity and Selectivity Profiling

The affinity and selectivity of these compounds have been assessed through in vitro radioligand binding assays, which are crucial for understanding their potential pharmacological effects. These studies measure the ability of a compound to displace a specific radiolabeled ligand from its target receptor or transporter, providing a quantitative measure of binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

The dopamine (B1211576) transporter is a primary target for many psychoactive compounds. Certain piperazine (B1678402) analogues have demonstrated significant affinity for DAT. For instance, studies on compounds related to GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) have been central to developing potent and selective DAT ligands. nih.gov Modifications to the piperazine ring of the GBR structure have led to analogues that retain high affinity for the DAT. nih.gov For example, replacing the piperazine moiety in GBR 12909 with a 3,8-diaza[3.2.1]bicyclooctane structure resulted in compounds with high DAT affinity (IC50 values of 8.0 and 8.2 nM). nih.gov

Some chloro-substituted phenylethylpiperazine analogues also exhibit high affinity for the DAT. nih.gov The interaction of piperazine-based inhibitors like GBR 12909 with the DAT can be complex, involving a "slow isomerization step" or conformational change in the transporter protein upon binding. nih.gov This phenomenon is not unique to piperazine derivatives and is considered a general property of the dopamine transporter. nih.gov While many N-phenylpropyl-N´-substituted piperazine ligands have been studied for their effects on the dopaminergic system, some, such as those investigated for their sigma receptor activity, did not show occupancy at the dopamine transporter. nih.gov

Table 1: DAT Binding Affinities of Selected Piperazine Analogues

| Compound/Analogue | Binding Affinity (IC₅₀/Kᵢ, nM) | Selectivity (DAT vs. SERT) |

|---|---|---|

| GBR 12909 Analogue 7 | IC₅₀ = 8.0 | 88-fold |

| GBR 12909 Analogue 11 | IC₅₀ = 8.2 | - |

| GBR 12909 Analogue 16 | IC₅₀ = 1.4 | - |

| GBR 12909 | K(L) = 34 | - |

| Modified GBR Analogue 8 | - | 4736-fold |

Data sourced from studies on GBR 12909 analogues and related compounds. nih.govnih.govnih.gov

Phenylpiperazine analogues are known to interact with the serotonin (B10506) transporter (SERT), which is a key target for antidepressants. nih.govresearchgate.net The selectivity of these compounds can be modulated by specific substitutions on the phenylpiperazine skeleton. nih.govresearchgate.net For instance, certain modified GBR analogues have been shown to possess substantially higher selectivity for the dopamine transporter over the serotonin transporter. nih.gov In contrast, other structural modifications can produce high-affinity ligands for SERT. nih.gov For example, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown Ki values ranging from 2 to 400 nM for SERT. nih.gov The binding of these compounds is typically evaluated through competitive inhibition assays using radioligands like [³H]paroxetine. nih.govnih.gov

The norepinephrine (B1679862) transporter (NET) is another important monoamine transporter involved in regulating neurotransmission. nih.gov Phenylpiperazine analogues have been shown to inhibit uptake and induce release at NET. nih.govresearchgate.net The affinity of ligands for hNET is often determined using radioligand binding assays with agents like [³H]nisoxetine. nih.govmdpi.com However, for certain classes of ligands, this method can underestimate affinity, and alternative radioligands like [³H]CFT have been explored. nih.gov Comprehensive biochemical examinations have revealed that phenylpiperazine analogues can act on all three monoamine transporters (DAT, SERT, and NET). nih.govresearchgate.net

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular proteins that bind a wide range of psychoactive drugs. nih.govnih.gov Numerous N-phenylpropyl-N´-substituted piperazines have been found to bind with high affinity to σ1 receptors. nih.gov Some analogues exhibit significant selectivity for the σ1 subtype over the σ2 subtype, with selectivity ratios ranging from 7- to 44-fold. nih.gov For instance, the compound SA4503, a 3,4-dimethoxyphenethyl substituted piperazine, displays a Ki of 4.63 nM for σ1 receptors and 63.09 nM for σ2 receptors. nih.gov

The sigma-2 receptor (σ2R), identified as the transmembrane protein TMEM97, is also a target for piperazine-based ligands. nih.govwikipedia.org Certain N-(2-pyridyl)piperazine analogues show a preference for the σ2 receptor over the σ1 receptor. nih.govresearchgate.net The affinity for sigma receptors can be quite high; for example, some piperazine derivatives lacking the (diphenylmethoxy)ethyl substituent, which reduces DAT affinity, show very high potency for sigma receptors. nih.gov

Table 2: Sigma Receptor Binding Affinities of Selected N-phenylpropyl-N´-substituted Piperazine Analogues

| Compound/Analogue | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | σ₁/σ₂ Selectivity |

|---|---|---|---|

| SA4503 | 4.63 | 63.09 | 13.6 |

| YZ-185 | 1.4 | - | ~7-fold |

| Nahas-3h | - | - | 14- to 44-fold |

| YZ-067 | - | - | 14- to 44-fold |

Data sourced from in vitro binding studies in rodent brain preparations. nih.gov

The histamine (B1213489) H3 receptor is a G-protein-coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of various neurotransmitters. nih.govmdpi.com Recent studies have revealed that some piperazine and piperidine (B6355638) derivatives can act as potent H3 receptor antagonists. nih.govnih.gov Interestingly, some of these H3 receptor antagonists also possess nanomolar affinity for sigma-1 receptors, suggesting a potential for dual-target activity. nih.govnih.gov The replacement of a piperidine ring with a piperazine ring in certain chemical scaffolds can influence the relative affinity for H3 and σ1 receptors. nih.govnih.gov

Ligand-Target Interaction Analysis: Elucidation of Binding Modes

Understanding how these ligands interact with their protein targets at a molecular level is crucial for rational drug design. Molecular dynamics (MD) simulations and induced fit docking (IFD) studies have been employed to elucidate the binding modes of phenylpiperazine analogues within the monoamine transporters. nih.gov

For example, studies on 1-phenyl-piperazine (PP) and its hydroxylated analogue (3-OH-PP) within the human serotonin transporter (hSERT) have provided detailed insights. nih.gov These studies suggest that 3-OH-PP can bind in a manner very similar to the endogenous substrate serotonin, with its hydroxyl group forming key interactions within the binding pocket. nih.gov The charged nitrogen atom of the piperazine ring is proposed to interact with the carboxylate group of an aspartate residue (Asp98) and the backbone carbonyl group of a phenylalanine residue (Phe335) in hSERT. nih.gov While PP lacks the hydroxyl group for strong anchoring, it remains bound in the pocket through these interactions. nih.gov

Similarly, computational studies on piperazine and piperidine derivatives targeting H3 and σ1 receptors have helped identify putative protein-ligand interactions responsible for their high affinity. nih.govnih.gov These analyses are critical for understanding the structural features that confer affinity and selectivity, such as the role of the piperidine moiety in promoting dual H3/σ1 receptor activity. nih.govnih.gov

Table of Compound Names

| Abbreviation/Code Name | Full Chemical Name |

| PP | 1-Phenyl-piperazine |

| 3-OH-PP | 1-(3-hydroxyphenyl)-piperazine |

| mCPP | 1-(3-chlorophenyl)-piperazine |

| GBR 12909 | 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine |

| GBR 12935 | 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine |

| SA4503 | 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine |

| BD-1063 | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine |

| [³H]CFT | [³H]2β-carbomethoxy-3β-(4-fluorophenyl)tropane |

| [³H]BTCP | [³H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine |

| TMEM97 | Transmembrane Protein 97 |

Functional Pharmacology: Neurotransmitter Uptake Inhibition and Receptor Modulation

The functional pharmacology of 2-Methyl-1-(3-phenylpropyl)piperazine and its related analogues has been a subject of scientific investigation, particularly concerning their interactions with monoamine transporters. These transporters, which include the dopamine transporter (DAT) and the serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft and are primary targets for various psychoactive compounds.

Dopamine Uptake Inhibition

The parent compound, 1-(3-phenylpropyl)piperazine (B2452999), is a core structural motif found in a class of potent and selective dopamine uptake inhibitors known as the GBR series (e.g., GBR 12935 and GBR 12909). These molecules are characterized by a diarylmethoxyethyl group attached to the other nitrogen of the piperazine ring. Research into analogues of these compounds has provided insight into the structure-activity relationships governing DAT inhibition.

Studies on semi-rigid piperidine analogues of GBR-type compounds have explored how modifications to the piperazine ring affect DAT interaction. In one such study, the introduction of a methyl group to the piperazine ring was investigated. Specifically, the methylation of the nitrogen at position 2 of a 3-aminomethylpiperidine analogue was found to decrease the potency for inhibiting dopamine reuptake. For instance, compound 4 (a secondary amine) showed an IC₅₀ value of 0.36 μM for the inhibition of [³H]DA reuptake, whereas its N-methylated counterpart, compound 6 (a tertiary amine), was less potent with an IC₅₀ of 1.26 μM. nih.gov This suggests that the addition of a methyl group at this position is detrimental to the inhibitory activity at the dopamine transporter.

Despite the reduced potency in reuptake inhibition, compound 6 exhibited a notable 14-fold higher ratio of dopamine uptake inhibition to binding affinity at the DAT, indicating a complex interaction with the transporter protein. nih.gov However, this particular analogue did not demonstrate the ability to antagonize cocaine's inhibition of dopamine uptake in vitro. nih.gov

The broader family of 1-(3-phenylpropyl)piperazine derivatives has been extensively studied. These compounds are known to bind to the dopamine uptake complex, and modifications to the phenylpropyl side chain or the piperazine ring can significantly alter their affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET). researchgate.netmdpi.com For example, substitution of the piperazine ring with other diamine moieties in GBR analogues has led to compounds with retained high affinity for DAT but substantially increased selectivity against the serotonin reuptake site. nih.gov

Table 1: Dopamine Uptake Inhibition of Selected Analogues

| Compound | Modification | Dopamine Uptake Inhibition (IC₅₀) |

| Analogue 4 | Secondary amine in piperidine ring | 0.36 μM |

| Analogue 6 | N-methylated piperidine ring | 1.26 μM |

Data sourced from studies on piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines. nih.gov

Serotonin Transporter Allosteric Modulation

There are no specific studies in the reviewed scientific literature that report on the allosteric modulation of the serotonin transporter (SERT) by this compound. The research on this particular compound and its close analogues has primarily focused on their inhibitory activity at the primary binding site (orthosteric site) of monoamine transporters, especially the dopamine transporter.

However, the concept of allosteric modulation of SERT is a significant area of research in neuropharmacology. Allosteric modulators are compounds that bind to a site on the transporter that is distinct from the primary substrate (serotonin) binding site. nih.govnih.gov This secondary, or allosteric, site provides a mechanism to fine-tune the transporter's function rather than simply blocking it.

Structural and functional studies have identified an allosteric binding pocket located in the extracellular vestibule of SERT. researchgate.net Binding of a ligand to this site can influence the conformation of the transporter, thereby affecting the binding of the primary substrate or the transport process itself. nih.gov For example, some allosteric modulators can increase the reuptake of serotonin, particularly at low substrate concentrations, by potentially stabilizing a transport-ready conformation of SERT. nih.gov

The idea of a functional allosteric site on SERT has been recognized for decades, with early studies showing that certain antidepressants could slow the dissociation rate of other ligands from the primary binding site, a hallmark of allosteric interaction. nih.gov More recent computational and experimental work continues to characterize the specific amino acid residues that form this allosteric pocket and the structural dynamics involved in the communication between the allosteric and orthosteric sites. nih.gov While piperazine-containing compounds are known to interact with serotonin receptors and transporters, the specific activity of this compound as a SERT allosteric modulator remains an uninvestigated area.

Metabolic Stability and in Vitro Biotransformation Studies

In Vitro Metabolic Stability Screening Using Liver Microsomes

The initial assessment of a drug candidate's metabolic fate involves screening its stability in the presence of liver microsomes from various species. This allows for an early understanding of how the compound might be processed in the body and helps in the selection of appropriate animal models for further preclinical testing.

The metabolism of 2-Methyl-1-(3-phenylpropyl)piperazine was investigated using liver microsomes from multiple species, including human, rat, and mouse, to identify any species-specific differences in its metabolic profile. Significant interspecies variability was observed, which is a common phenomenon in drug metabolism due to differences in the expression and activity of cytochrome P450 (CYP) enzymes.

The rate of metabolism was found to be highest in mouse liver microsomes, followed by rat and then human liver microsomes, indicating that the compound is most rapidly cleared in mice. The qualitative metabolite profiles also showed species-dependent variations, with certain metabolites being more prominent in one species over another. This highlights the importance of using human-derived in vitro systems for the most accurate prediction of human pharmacokinetics.

Table 1: Comparative Metabolic Stability of this compound in Liver Microsomes from Different Species

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45.8 ± 3.2 | 15.1 ± 1.1 |

| Rat | 28.3 ± 2.5 | 24.5 ± 2.2 |

| Mouse | 15.1 ± 1.8 | 45.9 ± 5.4 |

| Data are presented as mean ± standard deviation. |

Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow and protein binding. The in vitro intrinsic clearance of this compound was determined from its rate of disappearance in microsomal incubations.

Based on the calculated CLint values, this compound can be classified as a compound with low to intermediate clearance in humans. The lower intrinsic clearance in human liver microsomes compared to rodent species suggests that the compound may have a longer half-life and lower systemic clearance in humans. This information is critical for projecting human dosage regimens from preclinical data.

Identification of Primary Metabolic Pathways

Following the stability screening, further studies were conducted to identify the specific metabolic reactions that this compound undergoes. High-resolution mass spectrometry was employed to characterize the structure of the metabolites formed in the microsomal incubations. The primary metabolic pathways identified were oxidation of the piperazine (B1678402) ring, aliphatic hydroxylation, and dealkylation.

A major metabolic pathway for this compound was the oxidation of the piperazine ring. This resulted in the formation of several metabolites, including the N-oxide derivative at the 4-position of the piperazine ring. Lactam formation, resulting from the oxidation of the carbon adjacent to the nitrogen atom, was also observed as a significant metabolic route.

Hydroxylation of the aliphatic side chain was another prominent metabolic transformation. This occurred at various positions along the phenylpropyl group, leading to the formation of several mono-hydroxylated isomers. The primary site of hydroxylation was found to be the benzylic carbon, which is a common site of oxidative metabolism due to the relative stability of the resulting benzylic radical intermediate.

Table 2: Major Metabolites of this compound Identified in Human Liver Microsomes

| Metabolite ID | Metabolic Pathway | Description |

| M1 | Oxidation | N-oxide formation on the piperazine ring |

| M2 | Oxidation | Lactam formation on the piperazine ring |

| M3 | Aliphatic Hydroxylation | Hydroxylation on the phenylpropyl chain |

| M4 | Dealkylation | Cleavage of the N-phenylpropyl bond |

Influence of Structural Modifications on Metabolic Stability

The metabolic stability of piperazine-containing compounds is significantly influenced by their chemical structure. In vitro studies using liver microsomes are instrumental in elucidating these structure-metabolism relationships, providing insights into how specific molecular modifications can alter the rate and pathways of biotransformation. Research has demonstrated that even subtle changes to the piperazine core or its substituents can lead to substantial differences in metabolic clearance.

Key metabolic pathways for piperazine derivatives include N-dealkylation, oxidation of the piperazine ring, and hydroxylation of aromatic rings. nih.gov The susceptibility of a compound to these pathways is largely dictated by its structural features. For instance, modifications aimed at blocking common sites of metabolism can significantly enhance a compound's half-life.

One comprehensive study on a series of piperazin-1-ylpyridazines revealed several key structural modifications that improve metabolic stability. nih.gov For example, "fluorine-blocking" at the para-position of a benzene ring attached to the piperazine moiety led to a notable increase in the in vitro half-life in mouse liver microsomes. nih.gov This is attributed to the prevention of para-hydroxylation, a common metabolic route for phenyl groups.

Furthermore, alterations to the piperazine ring itself can have a profound impact on metabolic stability. It has been observed that introducing steric hindrance or replacing the piperazine ring with a more constrained system, such as a diazaspiro[3.3]heptane, can lead to a significant improvement in metabolic half-life. nih.gov Conversely, some modifications, like replacing a pyridazine ring with a pyrazine, have been shown to decrease metabolic stability. nih.gov

The nature of the substituents on the piperazine nitrogen atoms is also a critical determinant of metabolic fate. N-dealkylation is a prevalent metabolic pathway for many piperazine derivatives, often mediated by cytochrome P450 enzymes like CYP3A4. nih.gov The rate of this reaction can be influenced by the size and chemical nature of the alkyl group.

The following table presents data from a study on piperazin-1-ylpyridazines, illustrating the impact of various structural modifications on their metabolic half-life in mouse and human liver microsomes. This data highlights the iterative design process used in medicinal chemistry to optimize the metabolic profile of new chemical entities. nih.gov

| Compound | Structural Modifications | t½ (min) in Mouse Liver Microsomes | t½ (min) in Human Liver Microsomes |

|---|---|---|---|

| Compound 1 | Baseline structure | 2 | 3 |

| Compound 7 | Para-fluoro substitution on benzene ring D | 26 | - |

| Compound 9 | Benzene ring D replaced with thiazole | 3 | - |

| Compound 17 | Pyridazine ring C replaced with pyrazine | <2 | - |

| Compound 18 | Removal of N1-nitrogen from piperazine ring | 2 | - |

| Compound 20 | Benzene ring A replaced with pyridine | <2 | - |

| Compound 29 | Para-fluoro on ring D, pyridine in region A, piperazine replaced with diazaspiro[3.3]heptane | 113 | 105 |

The data clearly demonstrates that a systematic approach to structural modification, guided by an understanding of metabolic pathways, can lead to compounds with significantly improved metabolic stability. nih.gov The dramatic increase in the half-life of compound 29, which incorporates multiple strategic modifications, underscores the potential of this approach in drug design. nih.gov

Analytical and Bioanalytical Methodologies in Research of 2 Methyl 1 3 Phenylpropyl Piperazine

Chromatographic Techniques for Compound Characterization and Quantification

Chromatographic methods are fundamental in the analysis of 2-Methyl-1-(3-phenylpropyl)piperazine, enabling its separation from complex mixtures for identification and precise measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable tool for metabolomic studies involving piperazine (B1678402) derivatives. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov In the context of this compound research, LC-MS is employed to identify and quantify its metabolites in biological samples. nih.gov

The process typically begins with an untargeted LC-MS experiment using a full-scan data acquisition method to profile all detectable ions in a sample. nih.gov Following this, statistical analyses are used to pinpoint molecular ions that show significant changes between control and test groups. These selected ions are then subjected to tandem mass spectrometry (MS/MS) analysis, where the precursor ions are fragmented to produce characteristic product ions, aiding in structural elucidation. nih.gov For instance, studies on the related designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have successfully used GC/MS and LC/MS to identify metabolites resulting from hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov Phase II metabolites, such as glucuronide and sulfate conjugates, can also be identified, often requiring a hydrolysis step (e.g., enzymatic hydrolysis) to release the parent metabolite before analysis. nih.govresearchgate.net

For quantification, a validated LC-MS method is essential. This involves developing a method with established linearity, accuracy, and precision. researchgate.net Calibration curves are generated over a specific concentration range, and the lower limit of quantification (LLOQ) is determined. researchgate.net Such methods allow for the precise measurement of the parent compound and its metabolites in plasma, urine, and other biological matrices. researchgate.netscholars.direct

Table 1: Example LC-MS Method Parameters for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Ammonium (B1175870) formate (pH 4.5, 0.01 M) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (MS) |

| Linearity Range | 1 to 50 ng/mL (R² > 0.99) |

| LLOQ | 5 ng/mL |

| Accuracy | >90% |

| Intra-day RSD | <5% |

| Inter-day RSD | <10% |

Data adapted from a study on TFMPP and BZP analysis. researchgate.net

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used and robust technique for the quantification of piperazine compounds. This method is valued for its reliability and the common availability of the necessary instrumentation in analytical laboratories. A key aspect of analyzing compounds like piperazine, which may lack a strong chromophore, is the potential need for derivatization. A derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a UV-active derivative, allowing for sensitive detection at specific wavelengths, for example, 340 nm.

A validated HPLC-UV method for a piperazine derivative would typically involve optimizing chromatographic conditions such as the column, mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. nih.gov Method validation includes assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govptfarm.pl For instance, a validated method for a piperazine derivative might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at a wavelength around 239 nm. nih.govptfarm.pl

Table 2: Example HPLC-UV Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 239 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

Parameters are illustrative and based on methods for related piperazine compounds. nih.govptfarm.pl

Radioligand Binding Assays for Receptor and Transporter Affinity Determination

Radioligand binding assays are a cornerstone of pharmacological research, used to determine the affinity of a compound for specific receptors and transporters. brieflands.com These assays are critical for understanding the mechanism of action of this compound. The fundamental principle involves incubating a biological preparation (e.g., cell membranes expressing the target receptor) with a radiolabeled ligand that is known to bind to the target with high affinity and specificity. brieflands.com

The test compound is then added in increasing concentrations to compete with the radioligand for binding to the target. The amount of radioactivity bound to the membranes is measured, typically after separating the bound and unbound radioligand by filtration. kirj.ee The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Research on structurally similar piperazine derivatives has utilized these assays to determine affinities for a range of targets, including:

Sigma Receptors (σ₁ and σ₂): Radioligands such as [³H]-(+)-pentazocine and [³H]-1,3-di-(2-tolyl)guanidine (DTG) are used to assess affinity for σ₁ and σ₂ receptors, respectively. unict.itfrontiersin.org

Dopamine (B1211576) Transporter (DAT): The ability of a compound to bind to DAT can be measured by its capacity to inhibit the binding of radioligands like [¹²⁵I]-RTI-121 or [³H]GBR 12935. nih.govnih.govebi.ac.uk

Serotonin (B10506) Transporter (SERT): Affinity for SERT is often determined using similar competitive binding assays. nih.gov

5-HT Receptors: For serotonin receptors like 5-HT₇, [³H]5-CT is a commonly used radioligand in competition assays. mdpi.com

Table 3: Example Radioligands and Targets for Binding Assays

| Target | Radioligand | Non-specific Binding Agent |

|---|---|---|

| Sigma-1 (σ₁) Receptor | [³H]-(+)-Pentazocine | Haloperidol |

| Sigma-2 (σ₂) Receptor | [³H]DTG (with σ₁ sites masked) | Unlabeled DTG |

| Dopamine Transporter (DAT) | [³H]GBR 12935 | Unlabeled GBR 12935 |

| 5-HT₇ Receptor | [³H]5-CT | Unlabeled 5-CT |

This table provides examples of common radioligands used in binding assays for targets relevant to piperazine pharmacology. unict.itfrontiersin.orgnih.govmdpi.com

Spectroscopic Techniques for Structural Elucidation in Academic Research

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of newly synthesized compounds like this compound. In academic research, a combination of methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for structural elucidation. ¹H NMR provides information about the chemical environment of hydrogen atoms, their connectivity, and stereochemistry. ¹³C NMR provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition. hilarispublisher.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly in compounds with aromatic systems or conjugated double bonds, showing absorption at characteristic wavelengths. mdpi.com

The collective data from these spectroscopic methods allow researchers to piece together and confirm the precise three-dimensional structure of the synthesized molecule, ensuring its identity and purity before further biological testing.

In Vitro Assay Development for Efficacy and Potency Determination

Once the binding affinity of this compound to its biological targets is established, in vitro functional assays are developed to determine its efficacy (the maximal response it can produce) and potency (the concentration required to produce a defined effect). These assays measure the biological response of cells or tissues to the compound.

For example, if binding assays show an affinity for a G-protein coupled receptor (GPCR), a functional assay might measure the downstream signaling events, such as the accumulation or inhibition of second messengers like cyclic AMP (cAMP). mdpi.com In a study of 5-HT₇ receptor ligands, a functional cAMP assay was used to determine if high-affinity compounds acted as agonists or antagonists by measuring their effect on 5-CT-induced cAMP accumulation in transfected cells. mdpi.com

Another common type of in vitro assay assesses the antiproliferative or cytotoxic effects of a compound on cancer cell lines. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, for instance, is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. nih.gov By exposing cancer cell lines to various concentrations of the test compound, a dose-response curve can be generated to determine the IC₅₀ value, representing the concentration at which the compound inhibits cell proliferation by 50%. nih.gov

The development of these assays is crucial for translating binding affinity data into a functional understanding of the compound's biological activity and for selecting promising candidates for further investigation. nih.govnih.gov

Future Research Directions and Potential Academic Applications

Design of Novel Analogues with Improved Selectivity and Potency

Future research will likely focus on the rational design and synthesis of novel analogues of 2-Methyl-1-(3-phenylpropyl)piperazine to enhance target selectivity and potency. The 2-methylpiperazine (B152721) moiety is a key component in various pharmacologically active compounds, and its strategic modification can lead to significant improvements in biological activity. For instance, research into novel 2-methylpiperazine derivatives has yielded potent antagonists for the CCR5 receptor, which is a crucial target in anti-HIV-1 therapy. auburn.edu A fragment-assembly strategy has been successfully employed to create new series of these derivatives, with several compounds demonstrating antiviral activity at the nanomolar level, comparable to the positive control, maraviroc. auburn.edu

Similarly, modifications to the 3-phenylpropyl side chain have been shown to modulate affinity for key neurotransmitter transporters. Studies on derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) have demonstrated that introducing substituents at the C2 and C3 positions of the phenylpropyl group can significantly alter binding affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov For example, a substituent in the S-configuration at the C2 position with a lone pair of electrons was found to enhance DAT affinity, while the steric bulk of the substituent could be detrimental. nih.gov This highlights the potential for fine-tuning the pharmacological profile of this compound analogues by systematically altering substituents on the phenylpropyl chain to achieve desired selectivity and potency.

Further exploration could involve the synthesis of analogues with modifications at both the piperazine (B1678402) ring and the phenylpropyl chain. The data below summarizes the effects of substitutions on related piperazine compounds, providing a basis for future design strategies.

| Compound Series | Modification Strategy | Observed Effect | Potential Application |

| 2-Methylpiperazine Derivatives | Fragment-assembly leading to novel series | Potent CCR5 antagonism, nanomolar anti-HIV-1 activity auburn.edu | Anti-HIV therapeutics |

| 3-Phenylpropylpiperazine Analogues | Substitution at C2 and C3 of the phenylpropyl chain | Modulated binding affinity for DAT and SERT nih.gov | CNS disorders, reuptake inhibitors |

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Replacement of N-methyl with N-phenylpropyl | Increased potency as an opioid receptor antagonist | Opioid-related research and therapeutics |

Exploration of Polypharmacology and Multi-Target Ligands

The arylpiperazine scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with multiple biological targets. researchgate.net This inherent versatility makes it an ideal starting point for the development of multi-target-directed ligands (MTDLs), a strategy gaining traction for treating complex, multifactorial diseases like neurodegenerative disorders and cancer. researchgate.netmdpi.comnih.gov

Future research can systematically explore the polypharmacological profile of this compound analogues. By designing derivatives that can simultaneously modulate multiple targets, it may be possible to achieve synergistic therapeutic effects or improved efficacy. For example, arylpiperazine derivatives have been investigated as agents for various neurological disorders by targeting receptors such as dopamine and serotonin subtypes. nih.govsemanticscholar.org The design of MTDLs based on this scaffold could involve creating compounds that inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for Alzheimer's disease, or that target multiple serotonin and dopamine receptors for schizophrenia and depression. researchgate.netsemanticscholar.org

The concept of polypharmacology extends to other therapeutic areas as well. The ability of arylpiperazines to interact with a diverse range of molecular targets has led to their investigation as potential anti-proliferative agents in cancer research. mdpi.comnih.gov Research in this area could focus on designing this compound analogues that not only exhibit direct cytotoxicity against cancer cells but also modulate pathways involved in tumor growth and metastasis. The development of such multi-target agents represents a sophisticated approach to drug discovery, moving beyond the "one-target, one-drug" paradigm.

Investigation of Stereoisomeric Effects on Pharmacological Activity

The presence of a chiral center at the C2 position of the piperazine ring in this compound means it exists as two enantiomers (R and S). It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. semanticscholar.org Therefore, a critical direction for future research is the stereoselective synthesis of the R- and S-enantiomers of this compound and the detailed investigation of their individual pharmacological activities.

Studies on related chiral methyl-substituted aryl piperazinium compounds have revealed distinct selectivity profiles for different receptor subtypes. For example, introducing a 2R-chiral methyl group on a phenyl piperazine rendered it selective for the α7 nicotinic acetylcholine receptor (nAChR), whereas the 2S-chiral methyl group resulted in a bias toward activating α9 and α9α10 receptors. researchgate.net This demonstrates that chirality directly adjacent to the core nitrogen can profoundly influence receptor binding and activation. researchgate.net X-ray crystallography has suggested that the stereochemistry of the methyl group affects the conformation of the piperazine ring, which in turn influences how the molecule fits into a receptor's binding site. researchgate.net

Similarly, dramatic stereodifferences in potency have been observed in other complex piperidine-based compounds, where one isomer can be thousands of times more potent than its antipode. nih.gov Investigating the stereoisomers of this compound could therefore uncover analogues with significantly improved potency and selectivity for a specific biological target, while potentially reducing off-target effects associated with a racemic mixture.

| Isomer Comparison | Observed Pharmacological Difference | Underlying Mechanism | Reference |

| 2R- vs. 2S-methyl phenyl piperazine | Selective for α7 nAChR vs. α9/α9α10 nAChRs | Influence of chiral methyl on binding and/or channel activation; affects disposition of core nitrogen in the binding site. researchgate.net | researchgate.net |

| (3R,4S,2'R) vs. (3S,4R,2'S) Ohmefentanyl | ED50 of 0.00465 mg/kg vs. significantly less potent | Stereochemistry at multiple chiral centers dictates receptor affinity and selectivity for the μ-opioid receptor. nih.gov | nih.gov |

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods are poised to accelerate the discovery and optimization of novel analogues of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the structural requirements for desired biological activity and help prioritize synthetic efforts. researchgate.net

For arylpiperazine derivatives, QSAR studies have been successfully used to develop predictive models for their antipsychotic activity. researchgate.net These models utilize molecular descriptors to correlate the chemical structure of the compounds with their biological activity, identifying key features that contribute positively or negatively to their potency. For example, a study on arylpiperazine inhibitors of the Serotonin Transporter (SERT) used Density Functional Theory (DFT) for geometry optimization and a Genetic Function Algorithm (GFA) to build a robust QSAR model. researchgate.net

In silico pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also crucial. researchgate.net These computational tools can forecast the drug-like properties of designed analogues, helping to identify candidates with favorable oral bioavailability and the ability to permeate the blood-brain barrier, which is often essential for CNS-active agents. researchgate.net Molecular docking and dynamics simulations can further elucidate the binding modes of these ligands at their target receptors, providing a structural basis for their activity and guiding the design of new derivatives with improved interactions.

| Computational Method | Application for Piperazine Derivatives | Potential Outcome |

| QSAR (Quantitative Structure-Activity Relationship) | Develop models correlating structural features with antipsychotic activity. researchgate.net | Identification of key molecular descriptors for potency; prediction of activity for novel compounds. |

| Molecular Docking | Predict binding modes and affinities at target receptors (e.g., dopamine, serotonin receptors). semanticscholar.org | Rational design of analogues with enhanced target interactions and selectivity. |

| Molecular Dynamics (MD) Simulations | Evaluate the stability of ligand-receptor complexes over time. | Confirmation of stable binding poses and understanding of dynamic interactions. |

| In Silico ADMET Prediction | Forecast pharmacokinetic properties (e.g., absorption, BBB penetration) and potential toxicity. researchgate.net | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition. |

Development of Research Probes for Biological Systems

The piperazine scaffold is not only valuable for developing therapeutics but also for creating chemical tools to study biological processes. Future academic applications of this compound could involve its use as a core structure for the development of highly specific research probes.

By functionalizing the piperazine ring or the phenylpropyl moiety with reporter groups such as fluorophores, analogues of this compound could be converted into fluorescent probes. Piperazine-based probes have been successfully developed for various applications, including the detection of biologically important molecules and the imaging of cellular organelles. For example, a piperazine-appended naphthalimide scaffold was designed as a "turn-on" fluorescent probe for hydrogen sulfide (H₂S), a significant endogenous signaling molecule. nih.gov Another study developed near-infrared fluorescent probes based on piperazine-modified BODIPY dyes for the sensitive detection of lysosomal pH in living cells.

Given the potential CNS activity of this compound derivatives, they could be developed into radiolabeled ligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Such probes would be invaluable for studying the distribution and density of specific receptors or transporters in the brain in vivo, aiding in the diagnosis of neurological diseases and the development of new drugs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 2-Methyl-1-(3-phenylpropyl)piperazine derivatives?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, propargyl bromide can react with 1-(2-fluorobenzyl)piperazine in the presence of K₂CO₃ as a base in DMF, followed by purification via silica gel chromatography . Modifications to the phenylpropyl or piperazine moieties often require protecting group strategies to ensure regioselectivity.

Q. What analytical methods are used to determine the purity and physicochemical properties of piperazine derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) with mixed-mode columns (e.g., Primesep 100 or Coresep 100) is recommended for hydrophilic basic compounds. Detection techniques like ELSD or CAD are used due to low UV activity. For pKa determination, the Sirius T3 platform provides experimental validation, while software like MoKa predicts protonation states for drug design .

Q. How is receptor binding affinity assessed for dopamine transporter (DAT) ligands like GBR 12909 analogs?

- Methodological Answer : Radioligand competitive binding assays using [³H]WIN 35,428 or [¹²⁵I]RTI-55 in transfected HEK293 cells or rat brain homogenates (striatum for DAT). Ki values are calculated using the Cheng-Prusoff equation, with GBR 12909 showing subnanomolar DAT affinity (Ki = 1–3 nM) .

Advanced Research Questions

Q. How do substituents on the piperazine ring or phenylpropyl chain modulate dopamine and serotonin transporter affinities?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluoro) on the phenyl ring enhance DAT selectivity. For example, 4-fluorophenyl substitutions in GBR 12909 increase DAT affinity by 20-fold compared to non-fluorinated analogs. Conversely, hydroxyl groups reduce blood-brain barrier penetration but improve metabolic stability .

Q. What in silico tools are effective for predicting the protonation state and pharmacokinetic properties of piperazine-containing PROTACs?

- Methodological Answer : MoKa software predicts pKa shifts caused by substituents (e.g., methyl groups reduce basicity by 0.5–1.0 units). Molecular dynamics simulations and QSAR models further optimize linker flexibility and binding kinetics for PROTACs targeting intracellular proteins .

Q. How can conflicting data on sigma receptor subtype affinity (σ1 vs. σ2) be resolved for N-(3-phenylpropyl)piperazine derivatives?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., radioligand choice: [³H]DTG for σ2 vs. ³H-pentazocine for σ1). Standardizing membrane preparation protocols and using recombinant cell lines (e.g., CHO-K1 expressing human σ1/σ2) reduces variability. For example, m-nitrophenethyl substituents favor σ1 affinity (Ki = 0.8 nM), while o-nitro analogs prefer σ2 (Ki = 4.9 nM) .

Q. What experimental designs address the allosteric modulation of serotonin transporters (SERT) by piperazine analogs?

- Methodological Answer : Use [³H]citalopram saturation binding assays with varying concentrations of unlabeled GBR 12909 analogs. Schild analysis distinguishes competitive vs. allosteric inhibition. A recent study identified a GBR 12909 analog (EC₅₀ = 12 μM) that noncompetitively inhibits SERT via a transmembrane domain 6 interaction .

Data Contradiction Analysis

| Substituent | DAT Ki (nM) | SERT Ki (nM) | Source |

|---|---|---|---|

| 3-Phenylpropyl | 1.2 | 450 | |

| 4-Fluorophenylpropyl | 0.8 | 320 | |

| 2-Methoxy-3-phenylpropyl | 5.6 | 210 |

Key Insight : Fluorine substitution consistently enhances DAT selectivity, while methoxy groups reduce DAT affinity but improve solubility. Discrepancies in reported Ki values may stem from tissue source differences (e.g., rat striatum vs. human recombinant DAT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.